3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride
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Overview
Description
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is a versatile chemical compound with a unique structure that includes a pyrazole ring and a cyclobutanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride typically involves the reaction of pyrazole with cyclobutanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include ketones, reduced derivatives, and substituted pyrazole compounds .
Scientific Research Applications
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in catalysis and material science for developing new materials with unique properties
Mechanism of Action
The mechanism of action of 3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The cyclobutanol moiety can interact with hydrophobic pockets, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Aminopyrazole: Similar in structure but with an amino group instead of a hydroxyl group.
3-Hydroxypyrazole: Similar but lacks the cyclobutanol moiety.
Pyrazolo[1,5-a]pyrimidines: More complex structures with fused rings.
Uniqueness
3-Pyrazol-1-ylcyclobutan-1-ol;hydrochloride is unique due to its combination of a pyrazole ring and a cyclobutanol moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
3-pyrazol-1-ylcyclobutan-1-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O.ClH/c10-7-4-6(5-7)9-3-1-2-8-9;/h1-3,6-7,10H,4-5H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSATOKKLJCGAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)N2C=CC=N2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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